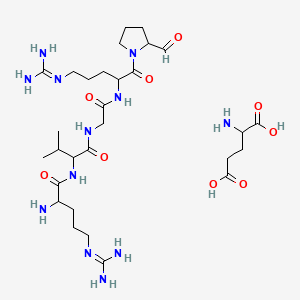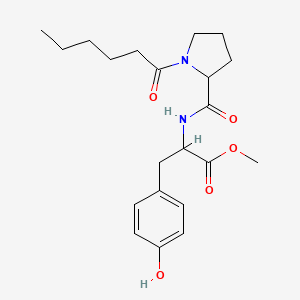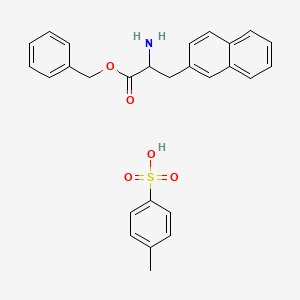
H-2-Nal-OBzl p-tosylate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-2-Nal-OBzl p-tosylate salt: is a chemical compound known for its applications in various fields of scientific research. The compound is also referred to as β-(2-Naphthyl)-L-alanine benzyl ester p-toluenesulfonate. It is a derivative of naphthylalanine, a type of amino acid, and is often used in peptide synthesis and other chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of H-2-Nal-OBzl p-tosylate salt typically involves the esterification of β-(2-Naphthyl)-L-alanine with benzyl alcohol, followed by the tosylation of the resulting ester. The reaction conditions often include the use of a base such as pyridine and a tosylating agent like p-toluenesulfonyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and tosylation processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: H-2-Nal-OBzl p-tosylate salt undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be replaced by other nucleophiles, such as halides or amines.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield β-(2-Naphthyl)-L-alanine and benzyl alcohol.
Reduction: The compound can be reduced to remove the tosylate group, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Major Products Formed:
Substitution Reactions: The major products include substituted naphthylalanine derivatives.
Hydrolysis: The primary products are β-(2-Naphthyl)-L-alanine and benzyl alcohol.
Reduction: The main product is the corresponding alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: H-2-Nal-OBzl p-tosylate salt is widely used in peptide synthesis as a protecting group for amino acids. It helps in the selective modification of peptides and proteins, facilitating the study of their structure and function.
Biology: In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. It can be used to modify peptides to enhance their stability, bioavailability, and target specificity.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of H-2-Nal-OBzl p-tosylate salt involves its role as a protecting group in peptide synthesis. The tosylate group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s molecular targets include amino acids and peptides, where it helps in the selective modification and protection of functional groups. The pathways involved in its mechanism include esterification, tosylation, and nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
H-Arg(NO₂)-OBzl p-tosylate salt: Another tosylate-protected amino acid derivative used in peptide synthesis.
H-2-Nal-OBzl p-tosylate: The parent compound without the tosylate group.
Uniqueness: H-2-Nal-OBzl p-tosylate salt is unique due to its specific structure, which combines the properties of naphthylalanine and tosylate. This combination provides enhanced stability and reactivity, making it a valuable tool in peptide synthesis and other chemical reactions. Its ability to act as a protecting group and facilitate selective modifications sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
benzyl 2-amino-3-naphthalen-2-ylpropanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2.C7H8O3S/c21-19(20(22)23-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-12,19H,13-14,21H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOGTYJIKGFYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B12323168.png)
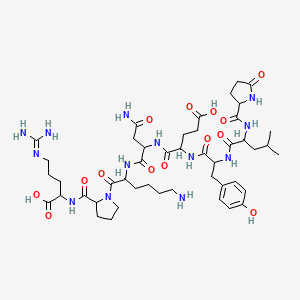


![4-amino-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12323188.png)

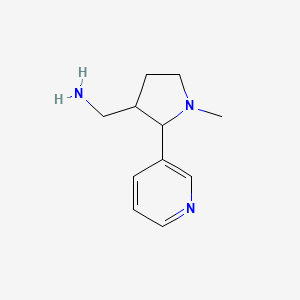
![benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B12323200.png)
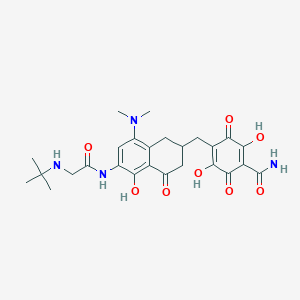
![1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione](/img/structure/B12323234.png)
![3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-](/img/structure/B12323242.png)
